Avermectin B2b aglycone Avermectin B2b aglycone Avermectin B2b aglycone is a member of oxanes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1859310
InChI: InChI=1S/C33H48O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-30,34-36,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,28+,29+,30+,32-,33+/m0/s1
SMILES:
Molecular Formula: C33H48O9
Molecular Weight: 588.7 g/mol

Avermectin B2b aglycone

CAS No.:

Cat. No.: VC1859310

Molecular Formula: C33H48O9

Molecular Weight: 588.7 g/mol

* For research use only. Not for human or veterinary use.

Avermectin B2b aglycone -

Specification

Molecular Formula C33H48O9
Molecular Weight 588.7 g/mol
IUPAC Name (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C33H48O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-30,34-36,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,28+,29+,30+,32-,33+/m0/s1
Standard InChI Key CZMBJLNTFCNLGQ-QJEXIZKGSA-N
Isomeric SMILES C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O
Canonical SMILES CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O

Introduction

Structural Characteristics and Chemical Properties

Avermectin B2b aglycone belongs to the broader family of avermectins, which are naturally occurring compounds isolated from Streptomyces avermitilis. The avermectin family consists of eight closely related components divided into four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b) . As the name suggests, Avermectin B2b aglycone is derived from the B2b component but lacks the glycosidic attachments.

Molecular Properties

The chemical and physical properties of Avermectin B2b aglycone provide crucial insights into its behavior and potential applications:

PropertyValueReference
Molecular FormulaC36H52O10
Molecular Weight588.7 g/mol
Net Charge0
Monoisotopic Mass588.32983
Chemical ClassificationOxane derivative
IUPAC Name(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Database IdentifiersChEBI:29544, PubChem CID:11953970, C11955

The compound features multiple hydroxyl groups and a complex macrocyclic structure that contributes to its specific biological activities. Unlike its parent compound, Avermectin B2b aglycone lacks the bisoleandrosyloxy group typically found at position C-13 of the macrolide ring in complete avermectin molecules . This structural difference significantly affects its physical properties and bioactivity profile.

Biosynthetic Pathway

General Avermectin Biosynthesis

  • Formation of an initial aglycone

  • Modification of the aglycone to form avermectin aglycone

  • Glycosylation of the aglycone with oleandrose derivatives

The biosynthetic process begins with the activity of polyketide synthases (PKS), specifically the 12 modules of avermectin PKS (AVES1-4) that sequentially add 12 acyl units (seven acetate and five propionate units) . This initial stage leads to the formation of what is termed the "initial aglycone," specifically the 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone .

Structural Relationships and Modifications

Comparison with Other Avermectin Derivatives

Avermectin B2b aglycone differs from other avermectin compounds primarily in two aspects:

  • It lacks the glycosidic attachments (oleandrose sugars) that are present in complete avermectin molecules.

  • It contains an isopropyl group at C-25 (characteristic of "b" series compounds) rather than the isobutyl group found in "a" series compounds.

These structural differences distinguish it from related compounds such as Avermectin B2a aglycone and the complete Avermectin B2b molecule. The absence of sugar moieties significantly alters its physical properties, particularly its solubility and membrane permeability.

Structural Modifications and Analogues

Research has identified several structural analogues and derivatives related to Avermectin B2b aglycone:

AnalogueStructural DifferenceReference
6,8a-Seco-6,8a-deoxy-5-oxo avermectin B2b aglyconeContains a ketone at C-5 position and lacks furan ring
Avermectin B2b monosaccharideContains one oleandrose sugar at C-13
Milbemycin analoguesLack the bisoleandrosyloxy group at C-13 position

These structural relationships provide valuable insights into the structure-activity relationships of avermectin compounds. The position C-4 of avermectin has been a primary target for chemical modification, with various acyl, amino, or thio groups inserted at this position to alter properties such as solubility, stability, and distribution without significantly impacting the potency of the parent compound .

Biological Activity and Research Findings

Mechanism of Action

While specific data on Avermectin B2b aglycone's mechanism of action is limited in the provided research, avermectins generally function by:

  • Binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells.

  • Enhancing the effects of glutamate, causing increased permeability to chloride ions.

  • Leading to hyperpolarization of the cell membrane.

  • Resulting in paralysis and eventually death of parasites .

The absence of glycosyl groups in Avermectin B2b aglycone may alter its binding affinity to these channels compared to complete avermectin molecules, potentially affecting its antiparasitic efficacy.

Research Applications

Current research involving Avermectin B2b aglycone focuses on:

  • Understanding structure-activity relationships in avermectin derivatives.

  • Elucidating the complete biosynthetic pathway of avermectins.

  • Investigating its potential as a precursor for semi-synthetic derivatives with enhanced properties.

Studies on biosynthetic relationships between different avermectins, including their respective monosaccharides and aglycones, have utilized 14C-labeled avermectin compounds prepared from [1-14C]acetate fed to Streptomyces avermitilis strain MA5502 . Such research has helped identify key intermediates and elucidate the pathway of avermectin biosynthesis.

Production and Isolation

Fermentation and Extraction

Avermectin B2b aglycone can be obtained through several methods:

  • Natural production through fermentation of Streptomyces avermitilis followed by isolation of the minor component B2b and subsequent deglycosylation.

  • Isolation from fermentation broths of specific mutant strains that accumulate aglycone intermediates.

  • Semi-synthetic approaches starting from other avermectin derivatives.

The isolation of furan ring-free aglycones, such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, from the fermentation broth of blocked mutants has provided valuable insights into the avermectin biosynthetic pathway . Similar approaches could be employed for the specific isolation of Avermectin B2b aglycone.

Genetic Engineering Approaches

Advanced genetic engineering techniques have been employed to manipulate the biosynthetic pathway of avermectins in Streptomyces avermitilis:

  • Mutagenesis of recombinant strains, such as S. avermitilis K2038 (aveD X), has yielded derivative strains producing various avermectin-related compounds .

  • Complementation studies using cosmid clones containing the entire gene cluster for avermectin biosynthesis have helped determine the location and function of specific genes involved in the pathway .

These approaches offer potential for enhanced production of specific avermectin derivatives, including Avermectin B2b aglycone, through directed biosynthesis.

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